Pyrimidine 2'-deoxyribonucleosides

Pyrimidine 2′-deoxyribonucleosides are a class of nucleoside compounds derived from pyrimidines, specifically cytosine (C), and thymine (T). These molecules play crucial roles in genetic information storage and transmission within cells. The 2′-deoxyribo component indicates that the ribose sugar has been modified to deoxyribose, which is a key characteristic of DNA nucleosides.

Pyrimidine 2′-deoxyribonucleosides are synthesized by coupling pyrimidines with 2′-deoxyribose in various chemical reactions. They serve as building blocks for DNA synthesis and repair processes. These compounds are essential for understanding the molecular mechanisms underlying genetic diseases, cancer progression, and other biological processes.

In pharmaceutical research, these nucleosides are valuable tools in drug development, particularly in antiviral and anticancer therapies. The structure of 2′-deoxyribonucleosides allows them to be incorporated into DNA, potentially disrupting viral replication or inhibiting tumor growth.

Due to their significance, these compounds are extensively studied using analytical techniques such as HPLC and NMR spectroscopy for precise structural characterization and purity assessment.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

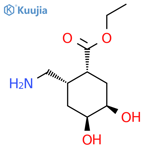

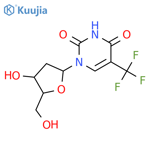

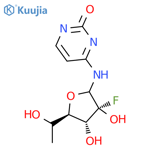

|

2'-Deoxy-N-methyl-cytidine | 22882-02-6 | C10H15N3O4 |

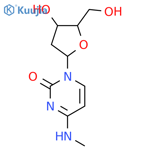

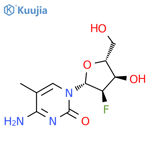

|

Gemcitabine hydrochloride | 122111-03-9 | C9H12ClF2N3O4 |

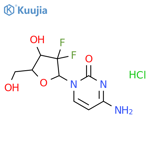

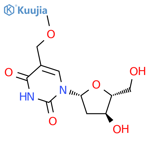

|

2'-Deoxyuridine-5'-13C | 478510-91-7 | C8[13C]1H12N2O5 |

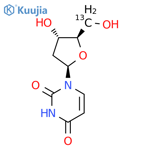

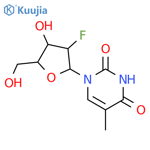

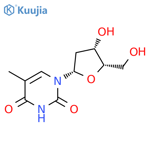

|

Trifluridine | 70-00-8 | C10H11F3N2O5 |

|

2'-Deoxy-2'-fluoro-5-methylcytidine | 182495-80-3 | C10H14FN3O4 |

|

2'-Fluoro-5-methyl-1-β-D-arabinofuranosyluracil | 69256-17-3 | C10H13FN2O5 |

|

5-Methoxymethyl-2'-deoxyuridine | 5116-22-3 | C11H16N2O6 |

|

2(1H)-Pyrimidinone,4-amino-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl- | 78636-53-0 | C10H14FN3O4 |

|

2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-threo-pentofuranosyl)-5-methyl- | 201295-39-8 | C10H14N2O5 |

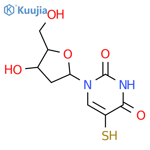

|

Uridine,2'-deoxy-5-mercapto- (9CI) | 7085-54-3 | C9H12N2O5S |

関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

推奨される供給者

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品